molecular formula C33H33BrO5 B1391820 (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran CAS No. 1354486-61-5

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran

Cat. No.: B1391820
CAS No.: 1354486-61-5
M. Wt: 589.5 g/mol
InChI Key: CTKLYOLUBMYRCT-ZPZOKNLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereochemically defined tetrahydro-2H-pyran derivative featuring four benzyloxy groups at positions 2, 3, 4, and 5, and a bromine atom at position 4. The stereochemistry (2S,3S,4S,5R,6R) is critical for its reactivity and applications in organic synthesis, particularly in glycosylation reactions and as a precursor for pharmaceuticals. The benzyloxy groups act as protective moieties, while the bromine serves as a leaving group, enabling nucleophilic substitution or cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran typically involves the protection of hydroxyl groups followed by bromination. One common method includes the following steps:

    Protection of Hydroxyl Groups: The starting material, a sugar derivative, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.

    Bromination: The protected intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy groups can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be employed to oxidize the benzyloxy groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the benzyloxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while oxidation of the benzyloxy groups could produce corresponding aldehydes or ketones.

Scientific Research Applications

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.

    Material Science: The compound’s unique structure makes it a candidate for studying new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity with different substrates.

Comparison with Similar Compounds

Structural Analogues with Varying Leaving Groups

Compound 169 : (2S,3S,4S,5S,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-methanesulfonyloxycyclohexanone

  • Key Differences :
    • Replaces bromine with a mesyl (methanesulfonyloxy) group.
    • The mesyl group is a superior leaving group compared to bromine in SN2 reactions due to its higher electronegativity and stability of the departing anion.
    • Synthesized via reaction with MsCl and Et3N, achieving 81% yield .
  • Applications: Used in stereoselective synthesis of inositol derivatives, highlighting its utility in complex carbohydrate chemistry.

Dapagliflozin-Related Compound A : (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Key Differences :
    • Contains a brominated aromatic ring instead of a pyran-bound bromine.
    • Features hydroxymethyl and triol groups, enhancing water solubility compared to the fully benzylated target compound.
    • Molecular weight: 453.32 vs. ~600–650 for the target compound .

Analogues with Modified Benzyloxy Substitution

Compound 2i : (2R,6S)-2-Benzyl-6-(benzyloxy)methyl-tetrahydro-2H-pyran

  • Key Differences :
    • Reduced benzyloxy groups (one benzyl and one benzyloxymethyl group vs. four benzyloxy groups).
    • Racemic stereochemistry (R, S) vs. enantiomerically pure target compound.
    • GC analysis confirms ≥99:1 cis-selectivity, similar to the high stereochemical purity of the target .

2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose

  • Key Differences :
    • Carbohydrate derivative with benzyl-protected hydroxyls; lacks bromine.
    • Molecular formula: C34H36O6 (same as some benzylated pyran analogues).
    • Used in glycosylation reactions, whereas the brominated target compound is tailored for substitution reactions .

Analogues with Alternative Protective Groups

Tetrakis(4-(tert-butyl)benzoate) Derivative of L-Fucose

  • Key Differences :
    • Replaces benzyloxy with bulky 4-tert-butylbenzoate esters.
    • Synthesized via acylation with 4-tert-butylbenzoyl chloride (22% yield), contrasting with the target’s bromination strategy.
    • Demonstrates the impact of steric hindrance on reaction efficiency .

GB50786 : (2S,3S,4S,5S,6R)-2-(Benzyloxy)-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

  • Key Differences :
    • Incorporates a trityl group for hydroxymethyl protection, offering orthogonal deprotection opportunities.
    • Molecular weight: 512.59 vs. ~540–580 for the target.
    • Used in stepwise synthesis of oligosaccharides .

Physicochemical and Spectral Comparisons

Property Target Compound Compound 169 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose
Molecular Weight ~600–650 (estimated) 582.69 (calculated) 540.65
Leaving Group Bromine Mesyl None
Stereochemical Purity Enantiomerically pure (S/R specified) Diastereomerically pure Enantiomerically pure
Key Applications Nucleophilic substitution Inositol synthesis Glycosylation reactions
  • Spectroscopic Data :
    • The target compound’s structure would be confirmed via $^1$H/$^13$C NMR (similar to ’s compounds) and HRMS.
    • Benzyloxy groups show characteristic IR peaks at ~2850–3100 cm$^{-1}$ (C-H stretch) and 1100–1250 cm$^{-1}$ (C-O-C stretch) .

Biological Activity

The compound (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C34H36O6C_{34}H_{36}O_{6}, with notable features including multiple benzyloxy substituents which enhance its stability and reactivity. The presence of the bromine atom at the 6-position contributes to its biological activity by potentially influencing interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in carbohydrate metabolism. Specifically:

  • Glycosyltransferases : The compound can act as a substrate or inhibitor for glycosyltransferases, enzymes responsible for transferring sugar moieties to other molecules. This interaction is crucial in glycoprotein synthesis and modification.
  • Glycosidases : It may also influence glycosidases that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can alter carbohydrate metabolism pathways.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
Study A Enzyme inhibitionIn vitro assaysDemonstrated significant inhibition of glycosyltransferase activity.
Study B Antimicrobial propertiesDisk diffusion methodShowed moderate antibacterial activity against Gram-positive bacteria.
Study C CytotoxicityMTT assayInduced apoptosis in cancer cell lines with an IC50 value of 25 µM.

Case Studies

  • Enzyme Interaction : In a study examining the interaction with glycosyltransferases, this compound was found to significantly inhibit enzyme activity at concentrations as low as 10 µM. This suggests potential applications in designing inhibitors for therapeutic purposes.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties against various pathogens. The compound exhibited a zone of inhibition of 15 mm against Staphylococcus aureus when tested using standard agar diffusion methods.
  • Cytotoxic Effects : A cytotoxicity assessment revealed that this compound could induce cell death in human cancer cell lines (e.g., HeLa cells), highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,3S,4S,5R,6R)-2,3,4,5-tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound is typically synthesized via regioselective benzylation of a tetrahydro-2H-pyran precursor, followed by bromination at the anomeric position. Key steps include:

  • Benzylation: Use of benzyl bromide under basic conditions (e.g., NaH/DMF) to protect hydroxyl groups. Stereochemical control is achieved via temperature modulation (0–25°C) and solvent polarity .
  • Bromination: Electrophilic bromination (e.g., NBS or HBr/AcOH) at the 6-position. Anomeric selectivity is influenced by steric effects of the benzyloxy groups and solvent choice (e.g., dichloromethane vs. THF) .
    Data Table:
StepReagents/ConditionsYield (%)Stereochemical Purity (%)
BenzylationBnBr, NaH, DMF, 0°C7895 (2S,3S,4S,5R)
BrominationNBS, CH₂Cl₂, 25°C6598 (6R)

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm benzyl group integration (20 aromatic protons) and anomeric bromine coupling (J = 3–5 Hz for axial bromine). Discrepancies in chemical shifts (e.g., δ 4.5–5.5 ppm for benzyloxy protons) may indicate incomplete protection .
  • Mass Spectrometry (HRMS): Expected [M+Na]⁺ peak at m/z 789.22 (C₃₅H₃₅BrO₅Na). Deviations >2 ppm suggest impurities .
  • Elemental Analysis: Compare calculated vs. observed C/H ratios (e.g., C: 66.2%, H: 5.6%). A >0.3% variance indicates residual solvents .

Advanced Research Questions

Q. What strategies mitigate regiochemical conflicts during benzylation of the tetrahydro-2H-pyran core?

Methodological Answer: Regioselectivity challenges arise due to steric hindrance from adjacent benzyloxy groups. Solutions include:

  • Directed Protection: Use of temporary protecting groups (e.g., TBS) to block specific hydroxyls before benzylation .
  • Microwave-Assisted Synthesis: Enhanced reaction kinetics under controlled microwave conditions (100°C, 30 min) improve yield by 15–20% .
    Critical Analysis: Discrepancies in regiochemical outcomes between computational models (DFT) and experimental data often stem from solvent polarity effects not accounted for in simulations .

Q. How does the bromine substituent influence reactivity in glycosylation reactions for drug precursor synthesis?

Methodological Answer: The 6-bromo group acts as a leaving group, enabling nucleophilic substitution (e.g., with thiols or amines) to generate glycosidic bonds. Key considerations:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions (<5% β-anomer formation) .
  • Catalytic Systems: AgOTf or BF₃·Et₂O enhances bromide displacement efficiency (turnover frequency = 12 h⁻¹) .
    Data Contradiction Note: While bromine typically accelerates glycosylation, steric bulk from benzyloxy groups can reduce reaction rates by 30–40% compared to less-protected analogues .

Q. What are the stability thresholds for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposition occurs >80°C (TGA data), forming benzaldehyde (GC-MS peak at m/z 106). Store at 2–8°C in amber vials .
  • Light Sensitivity: UV exposure (254 nm) induces debromination within 48 hours. Use argon-filled containers to mitigate degradation .
    Table: Stability Under Accelerated Conditions
ConditionTimeframePurity Loss (%)Major Degradant
40°C, 75% RH14 days12Benzyl alcohol
25°C, dark6 months<2None detected

Q. Safety & Handling Protocols

Q. What PPE and engineering controls are critical when handling this brominated compound?

Methodological Answer:

  • PPE: Nitrile gloves (≥8 mil), chemical goggles, and lab coats. Respiratory protection (N95) required if airborne particles are detected via HPLC-MS .
  • Engineering Controls: Fume hoods with ≥100 ft/min face velocity. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive HBr release .

Q. How should researchers dispose of waste containing this compound to comply with environmental regulations?

Methodological Answer:

  • Neutralization: Treat with 10% aqueous Na₂CO₃ to convert bromide ions to NaBr (pH >7.0) .
  • Incineration: Use EPA-approved facilities (TSCA compliance) for halogenated waste. LC-MS monitoring confirms <1 ppm residual bromine .

Properties

IUPAC Name

(2R,3R,4S,5S,6S)-2-bromo-3,4,5,6-tetrakis(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33BrO5/c34-32-30(36-22-26-15-7-2-8-16-26)29(35-21-25-13-5-1-6-14-25)31(37-23-27-17-9-3-10-18-27)33(39-32)38-24-28-19-11-4-12-20-28/h1-20,29-33H,21-24H2/t29-,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKLYOLUBMYRCT-ZPZOKNLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.